Cas no 70441-63-3 (4-Fluoro-N-isopropylaniline)
4-Fluoro-N-isopropylaniline Chemical and Physical Properties
Names and Identifiers
-
- 4-Fluoro-N-isopropylaniline
- 4-fluoro-N-propan-2-ylaniline
- Benzenamine, 4-fluoro-N-(1-methylethyl)-
- N-(4-Fluorophenyl)-N-isopropylamine
- N-(4-Fluorophenyl)isopropylamine
- N-Isopropyl-4-fluoroaniline
- Z266481896
- AMY6735
- (4-fluoro-phenyl)-isopropyl-amine
- A866610
- AKOS000239165
- DS-1753
- EN300-62033
- (4-Fluoro-phenyl)-isopropyl amine
- N-ISOPROPYL-4-FLUORO-ANILINE
- 70441-63-3
- 4-fluoro-N-(propan-2-yl)aniline
- AL-0022
- SCHEMBL177221
- 6YD948689P
- CS-0199464
- MFCD00270760
- 4-Fluoro-N-(1-methylethyl)benzenamine
- 4-fluro-N-isopropylaniline
- 4-fluoro-N-isopropyl-aniline
- FT-0668735
- Fluoro-N-isopropylaniline
- 4fluoro-N-isopropylaniline
- SB76155
- DTXSID6074675
- NS00077804
- 4-Fluoro-N-(1-methylethyl)benzenamine; 4-Fluoro-N-isopropylaniline; N-(4-Fluorophenyl)-N-isopropylamine; N-(4-Fluorophenyl)isopropylamine; N-Isopropyl-4-fluoroaniline
- RMXBOQCXULAXBO-UHFFFAOYSA-N
-
- MDL: MFCD00270760
- Inchi: 1S/C9H12FN/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,1-2H3
- InChI Key: RMXBOQCXULAXBO-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)NC(C)C
Computed Properties
- Exact Mass: 153.09500
- Monoisotopic Mass: 153.095378
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12
- XLogP3: 2.8
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.045
- Melting Point: No data available
- Boiling Point: 214 ºC
- Flash Point: 83 ºC
- Refractive Index: 1.528
- PSA: 12.03000
- LogP: 2.71900
- Vapor Pressure: No data available
4-Fluoro-N-isopropylaniline Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:UN 2810
- Safety Instruction: H302 (100%) H315 (100%) H317 (100%)
- HazardClass:6.1(b)
- PackingGroup:III
- Storage Condition:Store long-term at 2-8°C
- Packing Group:III
- Hazard Level:6.1(b)
- Safety Term:6.1(b)
- Packing Group:III
4-Fluoro-N-isopropylaniline Customs Data
- HS CODE:2921420090
- Customs Data:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Fluoro-N-isopropylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F194690-1g |
4-Fluoro-N-isopropylaniline |
70441-63-3 | 95% | 1g |
¥622.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F194690-250mg |
4-Fluoro-N-isopropylaniline |
70441-63-3 | 95% | 250mg |
¥242.90 | 2023-09-02 | |
| Fluorochem | 091492-1g |
4-Fluoro-N-isopropylaniline |
70441-63-3 | 95% | 1g |
£143.00 | 2022-03-01 | |
| Fluorochem | 091492-5g |
4-Fluoro-N-isopropylaniline |
70441-63-3 | 95% | 5g |
£430.00 | 2022-03-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F839307-1g |
4-Fluoro-N-isopropylaniline |
70441-63-3 | 95% | 1g |
¥985.00 | 2022-01-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NT748-1g |
4-Fluoro-N-isopropylaniline |
70441-63-3 | 96% | 1g |
956CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NT748-5g |
4-Fluoro-N-isopropylaniline |
70441-63-3 | 96% | 5g |
2744CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NT748-25g |
4-Fluoro-N-isopropylaniline |
70441-63-3 | 96% | 25g |
8772CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NT748-10g |
4-Fluoro-N-isopropylaniline |
70441-63-3 | 96% | 10g |
4560CNY | 2021-05-08 | |
| TRC | F595890-500mg |
4-Fluoro-N-isopropylaniline |
70441-63-3 | 500mg |
$201.00 | 2023-05-18 |
4-Fluoro-N-isopropylaniline Suppliers
4-Fluoro-N-isopropylaniline Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Aralkylamines
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Amines Aralkylamines
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
Additional information on 4-Fluoro-N-isopropylaniline
Chemical Profile of 4-Fluoro-N-isopropylaniline (CAS No. 70441-63-3)
4-Fluoro-N-isopropylaniline, identified by the Chemical Abstracts Service Number (CAS No.) 70441-63-3, is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and inflammatory pathways. The presence of a fluorine atom at the para position relative to the amino group enhances its electronic properties, making it a valuable scaffold for drug design.
The structural motif of 4-Fluoro-N-isopropylaniline consists of an aromatic ring substituted with a fluorine atom and an N-isopropylamino group. This configuration imparts unique physicochemical properties, including improved lipophilicity and metabolic stability, which are critical factors in drug development. The fluorine atom, being electronegative, influences the electronic distribution across the molecule, potentially modulating its interaction with biological targets.
In recent years, 4-Fluoro-N-isopropylaniline has been explored as a precursor in the synthesis of novel therapeutic agents. One notable area of research involves its application in the development of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The fluorine substituent enhances binding affinity to protein targets by increasing the hydrophobic interaction and reducing pKa values, thereby improving drug efficacy.
Moreover, studies have demonstrated the utility of 4-Fluoro-N-isopropylaniline in designing selective serotonin reuptake inhibitors (SSRIs) and other neuroactive compounds. The fluorine atom's ability to engage in hydrogen bonding and π-stacking interactions with amino acid residues in protein binding pockets makes it an attractive moiety for optimizing pharmacokinetic profiles. Recent advancements in computational chemistry have further elucidated the role of fluorine in enhancing molecular recognition, providing insights into structure-activity relationships (SARs).
The agrochemical sector has also benefited from the incorporation of 4-Fluoro-N-isopropylaniline into pesticide formulations. Its structural features contribute to enhanced stability under environmental conditions while maintaining efficacy against target pests. This dual functionality has led to the development of next-generation agrochemicals that offer improved performance with reduced environmental impact.
From a synthetic chemistry perspective, 4-Fluoro-N-isopropylaniline is synthesized through multi-step organic transformations, often involving nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. The introduction of the fluorine atom typically requires specialized methodologies to ensure high selectivity and yield. Advances in catalytic systems, such as palladium-catalyzed reactions, have streamlined these processes, making large-scale production more feasible.
The pharmacological potential of 4-Fluoro-N-isopropylaniline continues to be investigated through preclinical and clinical trials. Researchers are particularly interested in its role as a lead compound for treating neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. Preliminary data suggest that derivatives of this compound exhibit neuroprotective effects by modulating neurotransmitter release and reducing oxidative stress.
In conclusion, 4-Fluoro-N-isopropylaniline (CAS No. 70441-63-3) represents a versatile building block with broad applications across multiple industries. Its unique structural features and functional properties make it indispensable in pharmaceutical research, particularly for developing targeted therapies for neurological and inflammatory conditions. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are expected to expand further, driving innovation in drug discovery and agrochemical development.
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